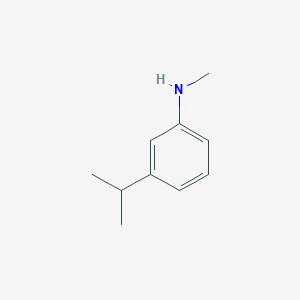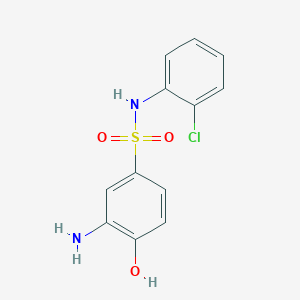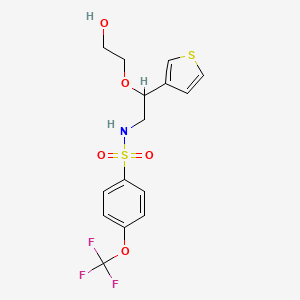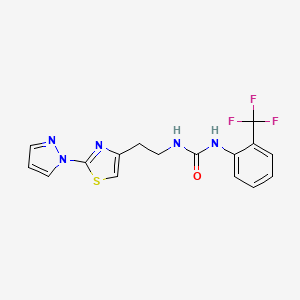
N-methyl-3-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-3-(propan-2-yl)aniline” is a chemical compound with the molecular formula C10H15N . It is also known as 3-methyl-N,N-bis(propan-2-yl)aniline . This compound is used as a building block in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of “N-methyl-3-(propan-2-yl)aniline” and similar compounds often involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . The synthesis process can be influenced by various factors, including the steric demand of the amino acid NCA monomers and their N-methylated derivatives .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(propan-2-yl)aniline” consists of a benzene ring substituted with a methyl group and a propyl group. The propyl group is further substituted with a nitrogen atom, which is bonded to a methyl group .
Chemical Reactions Analysis
“N-methyl-3-(propan-2-yl)aniline” can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution, elimination, and halogenation of alkane (radical substitution) reactions . The specific reactions that this compound undergoes can depend on the reaction conditions and the presence of other reactants.
Physical And Chemical Properties Analysis
“N-methyl-3-(propan-2-yl)aniline” is a liquid at room temperature . Its molecular weight is 149.23 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Synthesis of Novel Organic Compounds : Substituted anilines are used as intermediates in the synthesis of complex organic molecules, including novel pyrazole derivatives with potential applications in various fields such as medicinal chemistry and materials science (Saeed, Hussain, Abbas, & Bolte, 2009).
- Molecular Interactions Studies : The interactions between N-methyl aniline and alcohols have been studied to understand the molecular basis of their behavior in different mole fractions and temperatures, aiding in the development of new materials and chemical processes (Krishna & Mohan, 2012).
Material Science and Catalysis
- Development of Luminescent Materials : Research into the synthesis and characterization of cyclometalated platinum complexes involving aniline derivatives has led to the development of materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).
- Catalysis and Chemical Transformations : Studies have explored the use of aniline derivatives in the catalysis of chemical reactions, such as the mono-N-methylation of anilines with methanol, highlighting the potential for developing more efficient and sustainable chemical processes (Bruneau‐Voisine et al., 2017).
Analytical and Physical Chemistry
- Dielectric and Thermodynamic Studies : The dielectric relaxation and thermodynamic properties of N-methyl aniline mixtures with alcohols have been investigated, providing insights into the physical chemistry of such mixtures and their potential applications in designing new solvents or materials with specific dielectric properties (Krishna, Sastry, & Murthy, 2011).
Antioxidant and Biological Activity
- Evaluation of Antioxidant Activity : Certain derivatives of N-methyl-aniline have been synthesized and evaluated for their antioxidant activity, which is crucial for developing new therapeutic agents and understanding the chemical basis of antioxidant behavior (Padma & Gadea, 2020).
Safety and Hazards
While specific safety and hazard information for “N-methyl-3-(propan-2-yl)aniline” is not available in the search results, similar compounds are considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle “N-methyl-3-(propan-2-yl)aniline” with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .
Orientations Futures
The future directions for “N-methyl-3-(propan-2-yl)aniline” could involve further exploration of its potential applications in medicinal chemistry. For instance, piperidine derivatives, which have a similar structure to “N-methyl-3-(propan-2-yl)aniline”, have been found to have various pharmaceutical applications . Therefore, “N-methyl-3-(propan-2-yl)aniline” could potentially be used in the development of new drugs for treating various diseases.
Mécanisme D'action
Target of Action
N-methyl-3-(propan-2-yl)aniline is a compound that has been studied in the context of medicinal chemistry It is known that similar compounds play a role in the synthesis of antidepressant molecules .
Mode of Action
It is known that similar compounds interact with their targets to alleviate symptoms of depression . These compounds often work by affecting the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Similar compounds are known to affect the noradrenergic, dopaminergic, and serotonergic systems . These systems are involved in mood regulation and are often targeted in the treatment of depression .
Result of Action
Similar compounds have been shown to alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Propriétés
IUPAC Name |
N-methyl-3-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIVPRPKTCSIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2445157.png)


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2445162.png)
![N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide](/img/structure/B2445165.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2445166.png)
![6-chloro-N'-[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]pyridine-3-carbohydrazide](/img/structure/B2445167.png)
![1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2445168.png)
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2445170.png)


![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)
